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Compound of Interest

Compound Name: 5-Methylmorpholin-3-one

Cat. No.: B1601248 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the spectral data for the heterocyclic compound 5-
Methylmorpholin-3-one. As a molecule of interest in synthetic and medicinal chemistry, a

thorough understanding of its structural characteristics is paramount. This document offers a

detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data. The interpretation of this data is grounded in fundamental principles of

spectroscopy and supported by predictive models and data from analogous structures,

providing a comprehensive characterization of the molecule.

Molecular Structure of 5-Methylmorpholin-3-one
The foundational step in any spectral analysis is a clear understanding of the molecule's

structure. 5-Methylmorpholin-3-one is a six-membered heterocyclic compound containing an

amide (lactam) functionality, an ether linkage, and a methyl substituent on the nitrogen atom.

The strategic placement of these functional groups dictates the molecule's chemical and

physical properties, which are in turn reflected in its spectral data.

Caption: Structure of 5-Methylmorpholin-3-one with atom numbering.
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¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
Principles and Experimental Protocol
Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms

in a molecule, revealing their chemical environment, proximity to other protons, and the number

of neighboring protons. The chemical shift (δ) of a proton is influenced by the electron density

around it; electron-withdrawing groups will deshield a proton, causing it to resonate at a higher

chemical shift (downfield). Spin-spin coupling between adjacent, non-equivalent protons results

in the splitting of signals into multiplets, with the splitting pattern determined by the number of

neighboring protons (n+1 rule).

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 5-Methylmorpholin-3-one in 0.6-

0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

ensure a homogeneous magnetic field.

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A typical

experiment on a 400 MHz spectrometer would involve a 90° pulse, an acquisition time of 2-4

seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (e.g., 16 or 32)

should be averaged to obtain a good signal-to-noise ratio.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased,

and baseline corrected to yield the final spectrum. Chemical shifts are referenced to the

residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectrum and Interpretation
Due to the absence of readily available experimental data, a predicted ¹H NMR spectrum is

presented below. This prediction is based on established chemical shift databases and

algorithms.[1]
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Proton(s)

Predicted

Chemical Shift

(δ, ppm)

Predicted

Multiplicity

Predicted

Coupling

Constant (J,

Hz)

Assignment

H-2 ~4.2 Singlet -

Methylene

protons adjacent

to the carbonyl

group and ether

oxygen.

H-6 ~3.5 Triplet ~5-7

Methylene

protons adjacent

to the nitrogen

and ether

oxygen.

H-5 ~3.0 Quartet ~5-7

Methine proton

adjacent to the

nitrogen and

methyl group.

-CH₃ ~1.2 Doublet ~5-7
Methyl protons

on the nitrogen.

Interpretation of the Predicted ¹H NMR Spectrum:

H-2 Protons (δ ~4.2, s): These protons are on the carbon alpha to the carbonyl group and

the ring oxygen. The strong deshielding effect of both the carbonyl group and the ether

oxygen results in a significant downfield shift. As there are no adjacent protons, this signal is

predicted to be a singlet.

H-6 Protons (δ ~3.5, t): These protons are situated on the carbon between the ring oxygen

and the nitrogen atom. Both heteroatoms exert a deshielding effect, leading to a downfield

chemical shift. These protons are coupled to the H-5 proton, resulting in a predicted triplet.

H-5 Proton (δ ~3.0, q): This methine proton is adjacent to the nitrogen atom and the methyl

group. The nitrogen atom causes a downfield shift. It is coupled to the two H-6 protons and
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the three methyl protons, which would theoretically lead to a complex multiplet. However, a

quartet is a reasonable prediction depending on the coupling constants.

-CH₃ Protons (δ ~1.2, d): The methyl protons are attached to the nitrogen atom. Their

chemical shift is in the typical alkyl region but slightly downfield due to the adjacent nitrogen.

They are coupled to the H-5 proton, resulting in a predicted doublet.

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Principles and Experimental Protocol
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a

molecule. Each unique carbon atom in a molecule gives a distinct signal. The chemical shift of

a carbon is highly dependent on its hybridization and the electronegativity of the atoms

attached to it. Carbonyl carbons are significantly deshielded and appear far downfield. In

standard ¹³C NMR, proton decoupling is employed to simplify the spectrum, resulting in a single

peak for each carbon.

Experimental Protocol: ¹³C NMR Spectroscopy

Sample Preparation: A slightly more concentrated sample than for ¹H NMR (20-50 mg in 0.6-

0.7 mL of deuterated solvent) is typically used due to the lower natural abundance of ¹³C.

Instrument Setup: Similar to ¹H NMR, the instrument is tuned and shimmed for the ¹³C

frequency.

Data Acquisition: A standard proton-decoupled pulse sequence is used. Due to the low

sensitivity of the ¹³C nucleus, a larger number of scans (hundreds to thousands) and a longer

acquisition time may be required.

Data Processing: The FID is processed similarly to ¹H NMR data to obtain the final spectrum.

Predicted ¹³C NMR Spectrum and Interpretation
A predicted ¹³C NMR spectrum is provided below, based on computational models.[2][3]
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Carbon
Predicted Chemical Shift (δ,

ppm)
Assignment

C-3 ~170 Carbonyl carbon of the amide.

C-2 ~68
Methylene carbon adjacent to

the carbonyl and ether oxygen.

C-6 ~65
Methylene carbon adjacent to

the nitrogen and ether oxygen.

C-5 ~50
Methine carbon adjacent to the

nitrogen.

-CH₃ ~15 Methyl carbon on the nitrogen.

Interpretation of the Predicted ¹³C NMR Spectrum:

C-3 (δ ~170): The carbonyl carbon of the amide (lactam) is the most deshielded carbon in

the molecule due to the double bond to oxygen and resonance effects, resulting in a

chemical shift in the far downfield region.[4]

C-2 (δ ~68): This methylene carbon is attached to two electron-withdrawing groups: the

carbonyl group and the ether oxygen. This leads to a significant downfield shift into the

region typical for carbons bonded to oxygen.

C-6 (δ ~65): This methylene carbon is also deshielded due to its proximity to the

electronegative nitrogen and oxygen atoms.

C-5 (δ ~50): The methine carbon is directly attached to the nitrogen atom, which causes a

downfield shift compared to a standard alkane carbon.

-CH₃ (δ ~15): The methyl carbon attached to the nitrogen is the most shielded carbon,

appearing in the typical upfield alkyl region.

Infrared (IR) Spectroscopy
Principles and Experimental Protocol
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Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which

causes vibrations of the chemical bonds. Different functional groups have characteristic

vibrational frequencies, allowing for their identification. The IR spectrum is a plot of

transmittance versus wavenumber (cm⁻¹).

Experimental Protocol: IR Spectroscopy

Sample Preparation: For a liquid sample, a drop can be placed between two salt plates (e.g.,

NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR)

accessory can be used, where the sample is placed directly on the ATR crystal.

Data Acquisition: A background spectrum of the empty spectrometer is first recorded. Then,

the sample spectrum is acquired. The instrument software automatically ratios the sample

spectrum to the background spectrum to produce the final transmittance or absorbance

spectrum.

Predicted IR Spectrum and Interpretation
The predicted key IR absorption frequencies for 5-Methylmorpholin-3-one are listed below,

based on characteristic group frequencies.[5][6]

Wavenumber (cm⁻¹) Vibration Intensity

~1680 C=O stretch (amide I band) Strong

~2950-2850 C-H stretch (aliphatic) Medium-Strong

~1250-1050 C-O-C stretch (ether) Strong

~1200-1020 C-N stretch (amine) Medium

Interpretation of the Predicted IR Spectrum:

~1680 cm⁻¹ (C=O stretch): The most prominent peak in the IR spectrum is expected to be

the strong absorption from the carbonyl group of the cyclic amide (lactam). The exact

position can be influenced by ring strain and any intermolecular interactions.
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~2950-2850 cm⁻¹ (C-H stretch): These absorptions are due to the stretching vibrations of the

C-H bonds in the methyl and methylene groups.

~1250-1050 cm⁻¹ (C-O-C stretch): A strong, characteristic band is expected in this region

corresponding to the asymmetric stretching of the C-O-C ether linkage.

~1200-1020 cm⁻¹ (C-N stretch): The stretching vibration of the C-N bond of the tertiary

amine is also expected in the fingerprint region, though it may be coupled with other

vibrations.

Mass Spectrometry (MS)
Principles and Experimental Protocol
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge

ratio (m/z) of ionized molecules. In electron ionization (EI) MS, high-energy electrons bombard

the molecule, causing it to ionize and fragment in a reproducible manner. The resulting mass

spectrum shows the relative abundance of the molecular ion and various fragment ions, which

can be used to determine the molecular weight and deduce the structure of the compound.

Experimental Protocol: Mass Spectrometry

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC).

Ionization: In the ion source, the sample is vaporized and bombarded with a beam of

electrons (typically at 70 eV), leading to the formation of a molecular ion (M⁺˙) and fragment

ions.

Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass

analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

abundance versus m/z.

Predicted Fragmentation and Interpretation
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The predicted major fragmentation pathways for 5-Methylmorpholin-3-one under EI

conditions are illustrated below.

Caption: Predicted major fragmentation pathways of 5-Methylmorpholin-3-one.

m/z Proposed Fragment Notes

115 [C₅H₉NO₂]⁺˙ Molecular ion (M⁺˙)

100 [C₄H₆NO₂]⁺
Loss of a methyl radical from

the nitrogen.

87 [C₄H₉NO]⁺˙
Loss of carbon monoxide (CO)

from the molecular ion.

85 [C₄H₇NO]⁺˙
Alpha-cleavage with loss of

formaldehyde (CH₂O).

71 [C₃H₅NO]⁺˙
Cleavage of the ether bond

followed by rearrangement.

Interpretation of the Predicted Mass Spectrum:

Molecular Ion (m/z 115): The molecular ion peak is expected to be observed, and its odd

mass is consistent with the presence of one nitrogen atom (the Nitrogen Rule).

m/z 100: Loss of the methyl group (15 Da) from the nitrogen atom would result in a fragment

at m/z 100.

m/z 87: The loss of a neutral CO molecule (28 Da) from the lactam ring is a common

fragmentation pathway for such structures.

m/z 85: Alpha-cleavage adjacent to the ether oxygen, leading to the loss of formaldehyde (30

Da), is a plausible fragmentation route.

m/z 71: This fragment could arise from a more complex rearrangement and cleavage of the

morpholine ring.

Conclusion
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The comprehensive analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS data provides a

detailed structural characterization of 5-Methylmorpholin-3-one. The ¹H and ¹³C NMR spectra

reveal the number and connectivity of the protons and carbons, with chemical shifts indicative

of the influence of the amide, ether, and amine functionalities. The IR spectrum confirms the

presence of the key carbonyl and ether groups. Finally, the mass spectrum provides the

molecular weight and plausible fragmentation patterns that are consistent with the proposed

structure. Together, these spectroscopic techniques offer a powerful and complementary

approach to confirming the identity and purity of 5-Methylmorpholin-3-one, which is essential

for its application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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